molecular formula C28H23Br2NO4 B11533539 1,8-Dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1,8-Dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11533539
M. Wt: 597.3 g/mol
InChI Key: ZDBDENICRMGGKC-UHFFFAOYSA-N
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Description

1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a pentacyclic framework with multiple functional groups, including bromine and methoxy substituents, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of bromine and methoxy groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and selectivity, making the production process more sustainable and scalable.

Chemical Reactions Analysis

Types of Reactions

1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions allow for the replacement of bromine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds with diverse applications.

Scientific Research Applications

1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical and material science applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dibromo-9,10-dihydroanthracene: Shares the dibromo substitution pattern but differs in its core structure.

    2,7-Dibromo-9,9-dihexylfluorene: Similar in having dibromo substituents but features a different cyclic framework.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the complex pentacyclic structure.

Uniqueness

1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its intricate pentacyclic structure and the presence of both bromine and methoxy groups. This combination of features imparts unique reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C28H23Br2NO4

Molecular Weight

597.3 g/mol

IUPAC Name

1,8-dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C28H23Br2NO4/c1-34-21-12-11-16(15-22(21)35-2)13-14-31-25(32)23-24(26(31)33)28(30)18-8-4-3-7-17(18)27(23,29)19-9-5-6-10-20(19)28/h3-12,15,23-24H,13-14H2,1-2H3

InChI Key

ZDBDENICRMGGKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br)OC

Origin of Product

United States

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